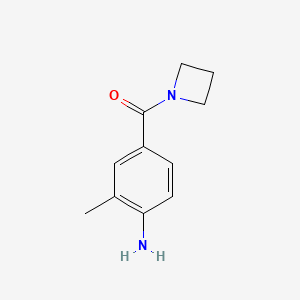
6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine
Overview
Description
6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine, also known as 6-Cl-3-CPM-2-IP, is a pyridine-based heterocyclic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid which is highly soluble in organic solvents and can be used in a variety of biological and medicinal research applications. 6-Cl-3-CPM-2-IP has been used for the synthesis of a number of biologically active molecules, including drugs, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Rearrangements in Aminations of Halopyridines
- Study 1: Investigated the rearrangements during aminations of halopyridines, which could involve intermediates like pyridynes. This research is essential for understanding the behavior of compounds like 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine in chemical reactions (Pieterse & Hertog, 2010).
Synthesis of Pentasubstituted Pyridines
- Study 2: Described the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines, highlighting the potential of such compounds in medicinal chemistry (Wu et al., 2022).
Regiochemical Flexibility in Trihalopyridines
- Study 3: Explored the selective functionalization of trihalopyridines, a class to which 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine belongs. The findings contribute to the development of new compounds for pharmaceutical research (Bobbio & Schlosser, 2001).
Synthesis for Radioligand Studies
- Study 4: Focused on the synthesis of a specific compound similar to 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine for use in positron-emission tomography, demonstrating the compound's potential in advanced imaging studies (Zhang & Horti, 2004).
Halogen Bonding in Crystal Packing
- Study 6: Investigated the role of halogen bonding in crystal packing, relevant to understanding the solid-state behavior of 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine and similar compounds (Gorokh et al., 2019).
Synthesis of 2-Chloro-3-iodopyridine
- Study 7: Detailed the synthesis process of a related compound, 2-Chloro-3-iodopyridine, providing insights into methodologies that could be applied to 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine (Du Yi-hui, 2009).
Synthesis of Epibatidine Isomers
- Study 5: Presented a study on the synthesis of isomers using a process that could be relevant for compounds like 6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine, showing its potential in the synthesis of complex organic molecules (Cox & Malpass, 1999).
Future Directions
properties
IUPAC Name |
6-chloro-3-(cyclopropylmethoxy)-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c10-8-4-3-7(9(11)12-8)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCJMANLGVXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(cyclopropylmethoxy)-2-iodopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1415469.png)




methylamine](/img/structure/B1415480.png)



